molecular formula C7H8F3NO3 B1529569 3-Ethynyl-3-hydroxyazetidine trifluoroacetate CAS No. 1408076-23-2

3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Cat. No.: B1529569
CAS No.: 1408076-23-2
M. Wt: 211.14 g/mol
InChI Key: PBJDPHQBGYPGRR-UHFFFAOYSA-N
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Description

3-Ethynyl-3-hydroxyazetidine trifluoroacetate: is a synthetic organic compound characterized by the presence of an azetidine ring, an ethynyl group, and a trifluoroacetate ester. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via alkynylation reactions, often using reagents like ethynyl lithium or ethynyl magnesium bromide.

    Trifluoroacetylation: The final step involves the esterification of the hydroxyl group with trifluoroacetic anhydride under mild conditions to yield the trifluoroacetate ester.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic steps for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Ethynyl-3-hydroxyazetidine trifluoroacetate can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The trifluoroacetate ester can be hydrolyzed to yield the free hydroxyl group, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted azetidines.

    Substitution: Formation of free hydroxyl derivatives.

Scientific Research Applications

Chemistry: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.

Industry: In the industrial sector, this compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Ethynyl-3-hydroxyazetidine trifluoroacetate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    3-Hydroxyazetidine: Lacks the ethynyl and trifluoroacetate groups, making it less reactive in certain synthetic applications.

    3-Ethynylazetidine: Lacks the hydroxyl and trifluoroacetate groups, limiting its versatility in chemical reactions.

    3-Hydroxy-3-methylazetidine: Substitutes a methyl group for the ethynyl group, altering its chemical properties and reactivity.

Uniqueness: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological research.

Properties

IUPAC Name

3-ethynylazetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h1,6-7H,3-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJDPHQBGYPGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CNC1)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-23-2
Record name 3-ethynylazetidin-3-ol trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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